molecular formula C11H10ClN3O2S B12935329 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide

Katalognummer: B12935329
Molekulargewicht: 283.73 g/mol
InChI-Schlüssel: DPUHJNHSGCIPHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and a methylpyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit carbonic anhydrase enzymes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-3-pyridinesulfonamide: Similar structure but lacks the methylpyridinyl group.

    N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide: Similar structure but lacks the chlorine atom.

    2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-sulfonamide: Similar structure with additional chlorine substitution.

Uniqueness

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is unique due to the presence of both chlorine and methylpyridinyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

Molekularformel

C11H10ClN3O2S

Molekulargewicht

283.73 g/mol

IUPAC-Name

4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H10ClN3O2S/c1-8-2-3-11(14-6-8)15-18(16,17)10-7-13-5-4-9(10)12/h2-7H,1H3,(H,14,15)

InChI-Schlüssel

DPUHJNHSGCIPHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.